

Introduction: The Structural Imperative in Modern Drug Development

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Compound of Interest

Compound Name: (3-Aminocyclobutyl)methanol
hydrochloride

Cat. No.: B173842

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In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of scientific integrity and drug safety. **(3-Aminocyclobutyl)methanol hydrochloride**, a key building block in the synthesis of various therapeutic agents, presents a unique structural motif—a puckered four-membered ring—that imparts specific conformational constraints.^[1] Its proper characterization is critical to ensure isomeric purity, confirm identity, and establish robust quality control parameters.

This guide provides a comprehensive analysis of the expected spectroscopic data for **(3-Aminocyclobutyl)methanol hydrochloride**. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—from a practical, field-proven perspective. The focus extends beyond mere data presentation to the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with the knowledge to validate this crucial synthetic intermediate.

Molecular Structure and Key Features

(3-Aminocyclobutyl)methanol hydrochloride possesses a primary amine, protonated to an ammonium salt, and a primary alcohol, both attached to a cyclobutane core. This structure dictates the spectroscopic outcomes: the strained cyclobutane ring influences proton and

carbon environments, while the charged -NH_3^+ group and the polar -OH group dominate the infrared and mass spectra.

Caption: Structure of **(3-Aminocyclobutyl)methanol Hydrochloride**.

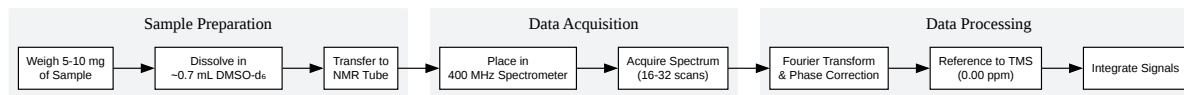
Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

Rationale for ^1H NMR Analysis

^1H NMR is the quintessential technique for determining the carbon-hydrogen framework of an organic molecule. For **(3-Aminocyclobutyl)methanol hydrochloride**, it is indispensable for confirming the connectivity of the cyclobutane ring, verifying the presence and relative positions of the aminomethyl and hydroxymethyl substituents, and assessing isomeric purity (cis vs. trans). The chemical shifts, signal integrations, and spin-spin coupling patterns provide a detailed fingerprint of the molecule's structure.^[2]

Experimental Protocol: ^1H NMR

- **Sample Preparation:** Dissolve 5-10 mg of **(3-Aminocyclobutyl)methanol hydrochloride** in ~0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide- d_6 (DMSO-d_6) is an excellent choice as it readily dissolves hydrochloride salts and allows for the observation of exchangeable protons (from -NH_3^+ and -OH).^[3] Deuterium oxide (D_2O) is an alternative, though it will cause the -NH_3^+ and -OH protons to exchange with deuterium, leading to their disappearance from the spectrum, a phenomenon which can itself be diagnostic.^[4]
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).
- **Instrument Parameters:**
 - **Spectrometer:** 400 MHz or higher for optimal resolution.
 - **Acquisition:** Record the spectrum at a standard probe temperature (e.g., 298 K).
 - **Number of Scans:** 16-32 scans are typically sufficient for a sample of this concentration.
 - **Relaxation Delay:** A delay of 1-2 seconds is appropriate.



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Caption: Workflow for ^1H NMR analysis.

Expected ^1H NMR Spectrum: Interpretation

The puckered nature of the cyclobutane ring leads to complex multiplets for the ring protons.[1] Protons on a cyclobutane ring typically resonate around 1.9-2.2 ppm.[5][6] However, the electron-withdrawing effects of the ammonium and hydroxyl groups will shift adjacent protons downfield.

Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.3	Broad Singlet	3H	-NH ₃ ⁺	The protons on the positively charged nitrogen are significantly deshielded and often appear as a broad signal due to quadrupolar relaxation and exchange.
~4.6	Triplet (t)	1H	-CH ₂ -OH	The hydroxyl proton signal can be variable and broad. It may couple to the adjacent CH ₂ group.
~3.4	Doublet (d)	2H	-CH ₂ -OH	These protons are adjacent to the electron-withdrawing oxygen atom, shifting them downfield.
~3.2	Multiplet (m)	1H	CH-NH ₃ ⁺	The methine proton attached to the same carbon as the ammonium group is deshielded.

~2.4	Multiplet (m)	1H	CH-CH ₂ OH	The methine proton at the point of substitution for the hydroxymethyl group.
~2.2	Multiplet (m)	2H	Ring CH ₂ (cis to subs.)	Cyclobutane ring protons adjacent to the substituted carbons.
~1.8	Multiplet (m)	2H	Ring CH ₂ (trans to subs.)	The remaining cyclobutane ring protons.

Carbon-13 (¹³C) NMR Spectroscopy

Rationale for ¹³C NMR Analysis

¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. It is used to count the number of non-equivalent carbons, identify their chemical environment (alkane, alcohol, etc.), and thus confirm the overall structure. For **(3-Aminocyclobutyl)methanol hydrochloride**, it verifies the presence of the five distinct carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR

The sample prepared for ¹H NMR analysis can be used directly.

- Instrument Parameters:
 - Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H instrument).
 - Mode: Proton-decoupled (¹³C{¹H}) to ensure each unique carbon appears as a single line, simplifying the spectrum.^[7]

- Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.
- Relaxation Delay: A 2-5 second delay is recommended to allow for full relaxation of all carbons, including quaternary ones if present.

Expected ^{13}C NMR Spectrum: Interpretation

The chemical shifts in ^{13}C NMR are highly sensitive to the electronic environment. Carbons bonded to heteroatoms like oxygen and nitrogen are shifted significantly downfield.

Expected Chemical Shift (δ , ppm)	Assignment	Rationale
~65	-CH ₂ OH	The carbon atom directly bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen. ^[7]
~48	CH-NH ₃ ⁺	The carbon atom bonded to the ammonium group is deshielded due to the electron-withdrawing inductive effect of the nitrogen.
~38	CH-CH ₂ OH	The methine carbon bearing the hydroxymethyl group.
~30	Ring CH ₂	The two equivalent methylene carbons of the cyclobutane ring. Unsubstituted cyclobutane appears at ~22.4 ppm; substitution causes a downfield shift. ^[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

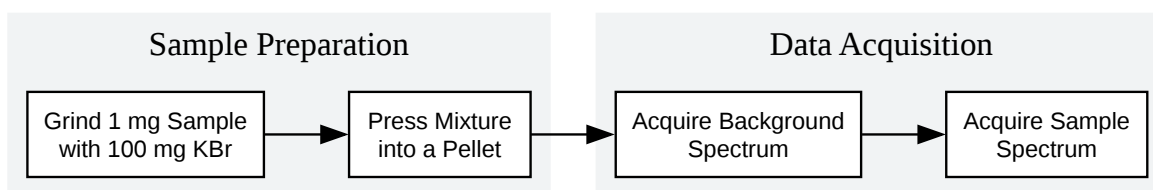
Rationale for FTIR Analysis

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The analysis of **(3-Aminocyclobutyl)methanol hydrochloride** by FTIR is essential to confirm the presence of the key -OH (alcohol) and -NH₃⁺ (primary ammonium) groups, which are the most prominent features in its spectrum.

Experimental Protocol: FTIR

As the sample is a solid salt, the potassium bromide (KBr) pellet method is a standard and effective choice.

- Sample Preparation (KBr Pellet):
 - Gently grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet die.
 - Apply pressure using a hydraulic press (typically 8-10 tons) to form a transparent or translucent pellet.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Data is typically collected over a range of 4000-400 cm⁻¹.



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Caption: Workflow for FTIR analysis via KBr pellet method.

Expected FTIR Spectrum: Interpretation

The spectrum will be dominated by absorptions from the O-H and N-H bonds.

Expected Frequency (cm ⁻¹)	Intensity	Vibration Type	Assignment
3400 - 3200	Strong, Broad	O-H Stretch	Alcohol -OH group, broadened due to hydrogen bonding.[8] [9]
3000 - 2800	Strong, Broad	N-H Stretch	Ammonium -NH ₃ ⁺ group. This broad feature is characteristic of amine salts.[10]
2950 - 2850	Medium	C-H Stretch	Alkyl C-H bonds of the cyclobutane ring and methylene groups.[11]
1620 - 1560	Medium	N-H Bend	Asymmetric deformation of the -NH ₃ ⁺ group.[10]
~1475	Medium	C-H Bend	CH ₂ scissoring vibration.
~1350	Medium	O-H Bend	In-plane bending of the alcohol O-H.[9]
~1050	Strong	C-O Stretch	Characteristic stretch for a primary alcohol. [12][13]

Mass Spectrometry (MS) Rationale for MS Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For **(3-Aminocyclobutyl)methanol hydrochloride**, Electrospray Ionization (ESI) is the method of choice due to the compound's polarity and salt nature. ESI is a soft ionization technique that allows the analysis of polar, non-volatile molecules, making it ideal for this analyte.^[14]

Experimental Protocol: ESI-MS

- **Sample Preparation:** Prepare a dilute solution (~10-100 µM) of the sample in a suitable solvent system, typically methanol or a water/acetonitrile mixture. A small amount of formic acid can be added to ensure the amine remains protonated.
- **Infusion:** The sample solution is infused directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
- **Instrument Parameters (Positive Ion Mode):**
 - **Ionization Mode:** ESI Positive (+).
 - **Capillary Voltage:** ~3-4 kV.
 - **Drying Gas:** Nitrogen, at a temperature of ~300-350 °C.
 - **Mass Range:** Scan from m/z 50 to 500.

Expected Mass Spectrum: Interpretation

In positive ion ESI-MS, the analyte is detected after being ionized, typically by protonation. The hydrochloride salt will first dissociate in solution, and the free amine (C₅H₁₁NO, MW ≈ 117.16 g/mol) will then be protonated.

Expected m/z	Ion Formula	Interpretation
118.09	$[C_5H_{12}NO]^+$	$[M+H]^+$ Ion: This is the protonated molecular ion of the free base, (3-Aminocyclobutyl)methanol. It represents the primary evidence for the molecular weight of the core molecule.

Further fragmentation (MS/MS) of the m/z 118.09 precursor ion could be performed to yield structurally significant fragments, such as the loss of water (m/z 100.08) or the loss of ammonia (m/z 101.08), further confirming the structure.

Conclusion

The collective application of 1H NMR, ^{13}C NMR, FTIR, and Mass Spectrometry provides a robust and orthogonal dataset for the comprehensive characterization of **(3-Aminocyclobutyl)methanol hydrochloride**. 1H and ^{13}C NMR confirm the carbon-hydrogen framework and connectivity, FTIR validates the presence of the critical alcohol and ammonium functional groups, and ESI-MS confirms the molecular weight of the parent molecule. By understanding the principles behind each technique and the expected spectral features detailed in this guide, researchers can confidently verify the identity, purity, and structure of this important chemical building block, ensuring the integrity of their subsequent research and development efforts.

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